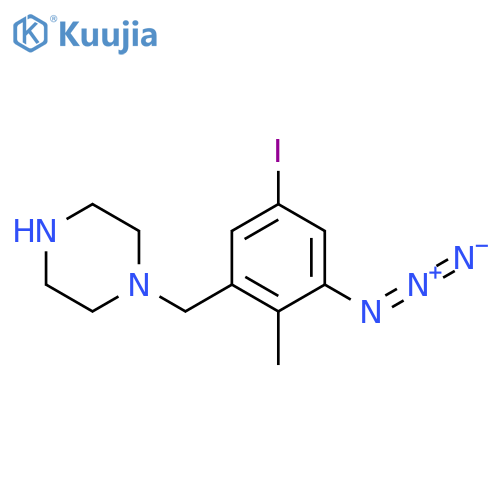

Cas no 2418723-05-2 (1-(3-azido-5-iodo-2-methylphenyl)methylpiperazine)

2418723-05-2 structure

商品名:1-(3-azido-5-iodo-2-methylphenyl)methylpiperazine

1-(3-azido-5-iodo-2-methylphenyl)methylpiperazine 化学的及び物理的性質

名前と識別子

-

- EN300-26628230

- 2418723-05-2

- 1-[(3-azido-5-iodo-2-methylphenyl)methyl]piperazine

- 1-(3-azido-5-iodo-2-methylphenyl)methylpiperazine

-

- インチ: 1S/C12H16IN5/c1-9-10(8-18-4-2-15-3-5-18)6-11(13)7-12(9)16-17-14/h6-7,15H,2-5,8H2,1H3

- InChIKey: DQJUAJQCMQLONC-UHFFFAOYSA-N

- ほほえんだ: IC1C=C(C(C)=C(C=1)CN1CCNCC1)N=[N+]=[N-]

計算された属性

- せいみつぶんしりょう: 357.04504g/mol

- どういたいしつりょう: 357.04504g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 312

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 29.6Ų

1-(3-azido-5-iodo-2-methylphenyl)methylpiperazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26628230-1.0g |

1-[(3-azido-5-iodo-2-methylphenyl)methyl]piperazine |

2418723-05-2 | 95.0% | 1.0g |

$0.0 | 2025-03-20 | |

| Enamine | EN300-26628230-1g |

1-[(3-azido-5-iodo-2-methylphenyl)methyl]piperazine |

2418723-05-2 | 1g |

$0.0 | 2023-09-12 |

1-(3-azido-5-iodo-2-methylphenyl)methylpiperazine 関連文献

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

2. Zipper-like properties of [poly(l-lysine) + poly(l-glutamic acid)] β-pleated molecular self-assemblyWojciech Dzwolak,Piotr E. Marszalek Chem. Commun., 2005, 5557-5559

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922

2418723-05-2 (1-(3-azido-5-iodo-2-methylphenyl)methylpiperazine) 関連製品

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量